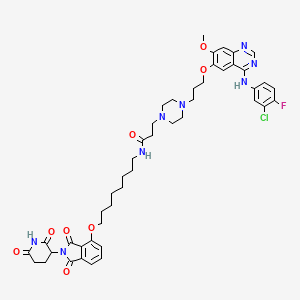MS154

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
MS154 is a novel compound classified as a proteolysis targeting chimera, or PROTAC. This compound is specifically designed to target the epidermal growth factor receptor, or EGFR, which is often mutated in various cancers, particularly lung cancer. MS154 functions as a selective cereblon-recruiting degrader of mutant EGFR, demonstrating high potency with dissociation constants (Kd) of 1.8 nM for wild-type EGFR and 3.8 nM for the L858R mutant variant . Its unique mechanism allows it to inhibit EGFR kinase activity while simultaneously promoting the degradation of the receptor itself, thus providing a dual therapeutic approach to managing EGFR-driven malignancies .
MS154 engages in specific chemical interactions that facilitate its function as a degrader. The compound utilizes a cereblon-binding moiety that recruits the E3 ubiquitin ligase complex to the target protein, leading to ubiquitination and subsequent proteasomal degradation of mutant EGFR . This mechanism contrasts with traditional inhibitors that merely block receptor activity without promoting degradation. The chemical structure of MS154 includes a chloro-fluorophenyl group, which plays a crucial role in its binding affinity and specificity for mutant forms of EGFR .
The biological activity of MS154 is primarily focused on its ability to selectively degrade mutant forms of EGFR while sparing the wild-type receptor. This selectivity is significant in reducing potential side effects associated with non-selective EGFR inhibitors. In preclinical studies, MS154 demonstrated effective inhibition of cell proliferation in lung cancer models harboring mutant EGFR, with effective concentrations ranging from 11 to 25 nM . Additionally, it has shown promise in vivo, indicating potential for clinical application.
The synthesis of MS154 involves several key steps that incorporate both organic synthesis techniques and advanced chemical methodologies. The initial phase typically includes the formation of the core structure through coupling reactions involving various aromatic amines and halogenated phenyl groups. Subsequent modifications may involve functional group transformations to enhance solubility and binding characteristics. The detailed synthetic route has not been extensively published but generally follows established protocols for synthesizing PROTAC compounds .
MS154's primary application lies in oncology, particularly in treating lung cancers associated with mutant EGFR. Its ability to degrade the receptor rather than merely inhibit it represents a significant advancement in cancer therapeutics. Furthermore, MS154 may serve as a research tool for studying the role of EGFR in cancer progression and resistance mechanisms, potentially paving the way for combination therapies that enhance treatment efficacy against resistant cancer forms .
Interaction studies involving MS154 have focused on its binding affinity and selectivity for mutant versus wild-type EGFR. These studies utilize techniques such as surface plasmon resonance and cellular thermal shift assays to quantify binding dynamics and assess the compound's stability under physiological conditions. The results consistently demonstrate that MS154 preferentially binds to and degrades mutant forms of EGFR, underscoring its therapeutic potential while minimizing off-target effects .
Several compounds share similarities with MS154 in terms of their mechanism or target specificity. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Target | Unique Features |
|---|---|---|---|
| Erlotinib | Tyrosine kinase inhibitor | Wild-type and mutant EGFR | Does not promote degradation; resistance issues |
| Osimertinib | Selective irreversible inhibitor | Mutant EGFR | Targets T790M mutation specifically |
| Dabrafenib | BRAF inhibitor | BRAF V600E mutation | Primarily used for melanoma; different target |
| Afatinib | Irreversible inhibitor | Wild-type and mutant EGFR | Broad-spectrum activity; less selective |
MS154 stands out due to its unique dual action of inhibiting and degrading the target protein, which may provide advantages over traditional inhibitors by overcoming resistance mechanisms commonly seen with other therapies targeting EGFR .








